molecular formula C17H33ClO2 B1294504 Cetyl chloroformate CAS No. 26272-90-2

Cetyl chloroformate

Cat. No. B1294504
CAS RN: 26272-90-2
M. Wt: 304.9 g/mol
InChI Key: HOQUWXSARQBQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetyl chloroformate is not directly discussed in the provided papers. However, cetyl compounds such as cetylpyridinium chloride are mentioned, which are known to be cationic detergents with applications in germicidal activities . Cetyl chloroformate itself is a reagent used in organic synthesis, particularly in the protection of amino acids during peptide synthesis. It is a derivative of chloroformic acid with a long hydrocarbon chain (cetyl group).

Synthesis Analysis

The synthesis of complex molecules related to cetyl chloroformate, such as cerium(IV) bis(octaethylporphyrinate), involves the reaction of cerium(III) acetylacetonate with octaethylporphyrin under specific conditions . While this does not directly describe the synthesis of cetyl chloroformate, it provides insight into the synthesis of related organometallic compounds with chloroformate groups.

Molecular Structure Analysis

The molecular structure of compounds related to cetyl chloroformate, such as cerium-based porphyrins, has been determined using X-ray crystallography, revealing square-antiprismatic geometry around the cerium ions . Although this does not provide the molecular structure of cetyl chloroformate, it suggests that similar analytical techniques could be used to determine its structure.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specifically involving cetyl chloroformate. However, they do discuss the reactivity of similar cetyl compounds and related cerium complexes in various conditions, such as the formation of gels in binary solvent mixtures and the extraction of lanthanide ions with mixtures containing chloroform .

Physical and Chemical Properties Analysis

The physical and chemical properties of cetylpyridinium chloride, a compound similar to cetyl chloroformate, include its solubility in water, chloroform, alcohol, and acetone, and its ability to reduce surface tension . These properties are indicative of the behavior of cetyl compounds in solution and may provide indirect information about the properties of cetyl chloroformate.

Scientific Research Applications

  • Pharmaceuticals

    • Field : Pharmaceutical Industry
    • Application : Cetyl Chloroformate is used as an intermediate in the production of Active Pharmaceutical Ingredients (APIs) and specialty chemicals .
  • Plastic Additives

    • Field : Plastics & Rubber Industry
    • Application : Cetyl Chloroformate is used in the production of plastic additives .
  • Dyes Production

    • Field : Dye Industry
    • Application : Cetyl Chloroformate is used as an intermediate in the production of dyes .
  • Pesticides Production

    • Field : Pesticide Industry
    • Application : Cetyl Chloroformate is used as an intermediate in the production of pesticides .
  • Performance Polymers

    • Field : Polymer Industry
    • Application : Cetyl Chloroformate is used in the production of performance polymers .
  • Cosmetics

    • Field : Cosmetics Industry
    • Application : Cetyl Chloroformate is used as an intermediate in the production of cosmetics .
  • Adhesives

    • Field : Adhesive Industry
    • Application : Cetyl Chloroformate is used as an intermediate in the production of adhesives .
  • Coatings

    • Field : Coating Industry
    • Application : Cetyl Chloroformate is used as an intermediate in the production of coatings .

properties

IUPAC Name

hexadecyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQUWXSARQBQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067194
Record name Carbonochloridic acid, hexadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetyl chloroformate

CAS RN

26272-90-2
Record name Hexadecyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26272-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026272902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetyl chloroformate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonochloridic acid, hexadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonochloridic acid, hexadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETYL CHLOROFORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRC65MY1ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following essentially the procedure of Example 1(a), and using in place of 3-piperidinemethanol, an approximately equivalent amount of 2-piperidinemethanol, and using in place of octadecyl chloroformate, an approximately equivalent amount of hexadecyl chloroformate, a white solid was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetyl chloroformate
Reactant of Route 2
Reactant of Route 2
Cetyl chloroformate
Reactant of Route 3
Reactant of Route 3
Cetyl chloroformate
Reactant of Route 4
Reactant of Route 4
Cetyl chloroformate
Reactant of Route 5
Reactant of Route 5
Cetyl chloroformate
Reactant of Route 6
Reactant of Route 6
Cetyl chloroformate

Citations

For This Compound
20
Citations
X Shi, X Qin, Y Dai, X Liu, W Wang, J Zhong - International Journal of …, 2022 - Elsevier
… Firstly, CNC were modified with cetyl chloroformate (C16) to obtain different hydrophobic supports, and the modified CNC were characterized by Fourier transform infrared spectroscopy …
Number of citations: 7 www.sciencedirect.com
N Ala, M Ebrahimi, FA Taromi - Chemical Engineering and Processing …, 2020 - Elsevier
… The present study aimed to use a flow-focusing microreactor to prepare a highly pure dicetyl peroxydicarbonate from the reaction of cetyl chloroformate and hydrogen peroxide. The …
Number of citations: 2 www.sciencedirect.com
R Boschan - Journal of the American Chemical Society, 1959 - ACS Publications
A novel method has been discovered for the preparation of nitrate esters from alkyl chloroformates by treatment with silver nitrate undervery mild conditions. By this method, a …
Number of citations: 32 pubs.acs.org
S Watcharapinchai - 2008 - kb.psu.ac.th
… at molar ratio 1:1 while cetyl chloroformate was obtained by reacting cetyl alcohol (Sigma-… The reation took 1 h and cetyl chloroformate was obtained. The cetyl chloroformate was further …
Number of citations: 0 kb.psu.ac.th
Y Zhu, B Liu, Z Chen, X Wang, Y Wang, W Zhang… - Bioorganic …, 2023 - Elsevier
… Reaction of 5 with cetyl chloroformate in the presence of the Hünig’s base produced intermedium 6. The target molecules 8a-8e could be obtained from 6 via the deprotection of tert-…
Number of citations: 3 www.sciencedirect.com
DB Salunke, SW Connelly, NM Shukla… - Journal of medicinal …, 2013 - ACS Publications
… the reaction of 20 with cetyl chloroformate and further elaboration as reported for 22 or 31. … added triethylamine (50 μL, 0.356 mmol) and cetyl chloroformate (117 μL, 0.356 mmol), and …
Number of citations: 49 pubs.acs.org
SM Sagnella, X Gong, MJ Moghaddam, CE Conn… - Nanoscale, 2011 - pubs.rsc.org
We demonstrate that oral delivery of self-assembled nanostructured nanoparticles consisting of 5-fluorouracil (5-FU) lipid prodrugs results in a highly effective, target-activated, …
Number of citations: 91 pubs.rsc.org
L Yin, K Gao, X Mao, Y Hu - Food Chemistry, 2023 - Elsevier
Lipase B from Candida antarctica (CALB) plays a prominent role as a biocatalyst in several industries, especially for biphasic conversion of functional lipid. Herein, an amphiphilic Janus …
Number of citations: 3 www.sciencedirect.com
P Li, S Luo, L Xiao, B Tian, L Wang, Z Zhang… - Acta Pharmacologica …, 2019 - nature.com
Gemcitabine (Gem) is a standard first-line treatment for pancreatic cancer (PC). However, its chemotherapeutic efficacy is hampered by various limitations such as short half-life, …
Number of citations: 18 www.nature.com
X Gong, MJ Moghaddam, SM Sagnella… - Colloids and Surfaces B …, 2011 - Elsevier
… Compound (5) (3.97 g, 12.06 mmol) was dissolved in a mixture of dry DCM (20 ml) and anhydrous pyridine (2.5 ml) and added dropwise to the ice-cooled solution of cetyl chloroformate …
Number of citations: 43 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.